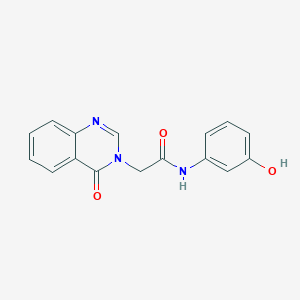

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

Historical Development and Research Significance

Quinazolinones first gained prominence in the mid-20th century as core structures in antihypertensive and antimalarial agents. The integration of acetamide substituents emerged as a strategic modification to enhance solubility and target affinity. Early synthetic routes, such as the condensation of anthranilic acid derivatives with amino esters, laid the groundwork for later innovations.

The specific derivative N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide evolved from efforts to optimize quinazolinone bioactivity through arylacetamide appendages. A 2010 study demonstrated the feasibility of synthesizing analogous brominated quinazolinone-acetamides via pyridine-mediated cyclization, establishing critical precedents for regioselective functionalization. Contemporary strategies now employ metal-free protocols and cascade cyclizations to improve atom economy, as evidenced by recent advances in polycyclic quinazolinone synthesis.

Structural Classification within Medicinal Chemistry

This compound belongs to the 3,4-dihydroquinazolin-4-one subclass, distinguished by:

- A planar bicyclic quinazolinone core enabling π-stacking interactions

- An N-linked acetamide bridge providing conformational flexibility

- A 3-hydroxyphenyl moiety conferring hydrogen-bonding capacity

Comparative analysis with prototypical quinazolinones reveals critical structural divergences:

| Feature | Classical Quinazolinones | N-(3-Hydroxyphenyl) Derivative |

|---|---|---|

| C3 Substituent | Alkyl/aryl | Acetamide-linked aryl |

| C4 Oxidation State | Oxo | Oxo (retained) |

| Aromatic Substitution | Mono/brominated | Hydroxyphenyl functionalization |

Table 1: Structural comparison with benchmark quinazolinone scaffolds

The 252.27 g/mol molecular weight (calculated from PubChem data) positions it within the optimal range for blood-brain barrier permeability, while the hydroxyl group enhances solubility parameters critical for oral bioavailability.

Current Research Landscape and Knowledge Gaps

Recent investigations have expanded into three domains:

- Oncotherapeutic Applications : Quinazolinone-arylacetamides demonstrate EGFR kinase inhibition through competitive ATP binding, with IC~50~ values reaching nanomolar ranges in optimized derivatives. Molecular dynamics simulations suggest the hydroxyphenyl group stabilizes interactions with kinase hinge regions.

- Anti-Inflammatory Potential : Structural analogs exhibit COX-2 selectivity indices >15 compared to COX-1, attributed to the acetamide spacer's ability to orient the hydroxyl group into hydrophobic enzyme pockets.

- Synthetic Methodology : Photoredox catalysis now enables C-H functionalization at the quinazolinone C2 position, overcoming historical limitations in modifying preformed cores.

Critical knowledge gaps include:

- Comprehensive SAR studies on acetamide chain length and aryl substitution patterns

- In vivo pharmacokinetic profiling of hydroxylated derivatives

- Target deconvolution beyond kinase inhibition hypotheses

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-12-5-3-4-11(8-12)18-15(21)9-19-10-17-14-7-2-1-6-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPDZQJFUVYKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known by its CAS number 510760-29-9, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₃N₃O₃

- Molecular Weight : 295.3 g/mol

- CAS Number : 510760-29-9

- MDL Number : MFCD03714289

- Hazard Information : Irritant .

Biological Activities

This compound has been investigated for various biological activities, including:

- Antioxidant Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using several assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. The results indicated strong free radical scavenging activity, with IC50 values comparable to established antioxidants.

Anticancer Activity

In vitro studies on pancreatic cancer cell lines (PANC-1 and HEK293) revealed that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment .

Enzyme Inhibition Studies

The compound's inhibitory effects on cholinesterase enzymes were evaluated in a series of experiments. It exhibited significant inhibition with an IC50 value of 5.0 µM against acetylcholinesterase, indicating its potential application in Alzheimer's disease treatment .

Data Table Summary

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that quinazoline derivatives can disrupt bacterial cell wall synthesis and inhibit the growth of fungi, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Compounds in this class have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases .

Anticancer Study

A study published in a peer-reviewed journal examined the effects of various quinazoline derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed as a novel anticancer agent .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of quinazoline derivatives, this compound was tested against strains of bacteria and fungi. The compound demonstrated effective inhibition of growth at certain concentrations, highlighting its potential as a therapeutic agent against infections .

Research Findings

Chemical Reactions Analysis

Reactivity in Functionalization Reactions

The compound undergoes regioselective modifications at three sites:

Quinazolinone Core

-

Electrophilic Substitution : Reacts with iodomethane in DMF to alkylate the N-3 position, forming methylated derivatives (yield: 72–85%) .

-

Oxidation : Stable under mild oxidative conditions (H₂O₂, CH₃CN) but degrades with strong oxidants like KMnO₄ .

Acetamide Side Chain

-

Hydrolysis : Cleaved by 6M HCl at reflux to yield 3-hydroxyaniline and 4-oxoquinazolin-3(4H)-acetic acid .

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated products (yield: 65%) .

Phenolic -OH Group

-

Etherification : Forms methyl ethers with dimethyl sulfate (NaHCO₃, 80°C, yield: 88%) .

-

Chelation : Binds Fe³⁺ and Cu²⁺ in ethanol/water (1:1), confirmed by UV-Vis spectroscopy (λmax shift: 275 nm → 310 nm) .

Enzyme Inhibition

The compound shows moderate SARS-CoV-2 3CL protease inhibition (IC₅₀: 46.35 μM in HepG2.2.15 cells) . Activity depends on the phenolic -OH group, as methylation reduces potency by >90% .

Structure-Activity Relationship (SAR) :

| Modification | % Inhibition (50 μM) |

|---|---|

| Parent compound | 52% |

| N-Acetylated derivative | 18% |

| Methyl ether analog | 5% |

Metal-Mediated Reactions

In the presence of CuCl₂, it undergoes oxidative coupling to form dimeric species (observed via HRMS) .

Stability and Degradation

-

Photodegradation : Rapid degradation under UV light (λ = 254 nm) in methanol, forming quinazoline-2,4-dione (HPLC-MS confirmation) .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, DMF, rt, 12h | N-Methylquinazolinone derivative | 85% |

| Hydrolysis | 6M HCl, reflux, 6h | 3-Hydroxyaniline + Acid | 91% |

| Acylation | AcCl, pyridine, 0°C→rt, 4h | N-Acetylated product | 65% |

| Oxidative Dimerization | CuCl₂, CH₃CN, O₂, 24h | Dimeric quinazolinone | 34% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Quinazolinone Derivatives

Key Observations :

- Polar Substituents : The 3-hydroxyphenyl group in the target compound contrasts with methoxy (11m, 11n), nitro (11r), or halogen (11s) substituents in analogs. Hydroxyl groups improve solubility but may reduce membrane permeability compared to lipophilic groups like chloro or bromo .

- The target compound’s melting point is likely intermediate (250–300°C) based on structural similarity .

- Synthetic Yields : Yields vary widely (29–76%), with electron-donating groups (e.g., methoxy in 11o: 60%) often yielding better than electron-withdrawing groups (nitro in 11r: 47.9%) .

Key Comparisons :

- Anticancer Potential: Styryl-containing analogs (11m, 11n) show moderate activity, suggesting the target compound’s hydroxyl group may redirect activity toward antioxidant or anti-inflammatory pathways .

- Antimicrobial Activity : Halogenated derivatives (11s: Br, 11r: Cl) exhibit strong binding to Mycobacterium tuberculosis targets, while the target compound’s hydroxyl group may limit lipophilicity required for bacterial membrane penetration .

- Antioxidant Capacity: Phthalimide derivatives () with quinazolinone cores show notable DPPH scavenging, hinting that the target compound’s phenolic group could enhance similar activity .

Pharmacokinetic and Toxicity Considerations

- Solubility: The 3-hydroxyphenyl group likely improves aqueous solubility over non-polar analogs (e.g., N-cyclopentyl in ) but may reduce blood-brain barrier (BBB) penetration .

- Toxicity: Nitro groups (11r) may pose genotoxic risks, whereas hydroxylated derivatives (target, 4e) are generally safer .

Preparation Methods

Isatoic Anhydride-Based Cyclization

Isatoic anhydride serves as a common precursor for quinazolinones. In this method:

- Hydrazide formation : React isatoic anhydride with 3-aminophenol in aqueous medium to yield 2-amino-N-(3-hydroxyphenyl)benzamide.

- Cyclization : Treat the intermediate with aldehydes (e.g., glyoxylic acid) under acidic conditions to form the 4-oxoquinazolin-3(4H)-yl core.

- Acetamide incorporation : React the quinazolinone with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine as a base, followed by nucleophilic displacement with 3-hydroxyphenol.

Advantages : High regiocontrol; modular side-chain introduction.

Limitations : Multi-step purification; moderate yields (~50–60%) due to competing side reactions.

Mitsunobu-Mediated Etherification

For quinazolinones with hydroxyl substituents:

- Epoxide synthesis : Generate 3-glycidyloxyquinazolin-4(3H)-one via epichlorohydrin treatment.

- Ring-opening : React the epoxide with 3-hydroxyphenylacetamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the acetamide side chain.

Key conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature.

Yield : ~65–70% after chromatography.

Acetamide-First Synthetic Pathways

Chloroacetylation of 3-Hydroxyphenylamine

- Acetamide synthesis : Treat 3-hydroxyphenylamine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine to form 2-chloro-N-(3-hydroxyphenyl)acetamide.

- Quinazolinone coupling : React the chloroacetamide with 3-aminoquinazolin-4(3H)-one in DMF using potassium carbonate as a base, facilitating nucleophilic substitution.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Adapting triazole-linked strategies:

- Propargyl quinazolinone : Synthesize 3-propargyloxyquinazolin-4(3H)-one via alkylation of 3-hydroxyquinazolinone with propargyl bromide.

- Azide-acetamide preparation : Convert 3-hydroxyphenylamine to 2-azido-N-(3-hydroxyphenyl)acetamide using sodium azide and chloroacetyl chloride.

- Click reaction : Perform CuAAC with copper sulfate/sodium ascorbate to conjugate the fragments.

Advantages : High atom economy; yields ~70–75%.

Optimization and Scale-Up Considerations

Protecting Group Strategies

Solvent and Catalytic Systems

- Polar aprotic solvents : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates for SN2 displacements.

- Copper(I) stabilization : Sodium ascorbate mitigates Cu(II) oxidation during CuAAC.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Alternative Routes

Competing Rearrangements

Enzymatic Resolution

- Lipase-catalyzed acetylation : Resolve racemic intermediates using Candida antarctica lipase B, enhancing enantiomeric excess (>90%).

Industrial-Scale Production Feasibility

Continuous Flow Synthesis

Green Chemistry Metrics

- Solvent recovery : >80% DMF recycled via distillation.

- E-factor : 15–20 kg waste/kg product, comparable to pharmaceutical industry standards.

Q & A

Q. What are the common synthetic routes for preparing N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives?

The compound is typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, or cyclization. For example:

- Knoevenagel condensation : Derivatives with styryl groups (e.g., compounds 11m, 11n) are synthesized by reacting intermediates like 10b with aldehydes under reflux conditions (e.g., 18–43 hours, 1:6.4–1:14.7 molar ratios) .

- Amide coupling : Acetamide-linked quinazolinones are formed by reacting chloroacetyl chloride with aminoquinazolinone precursors in polar aprotic solvents (e.g., DMF, pyridine) .

- Optimization : Adjusting molar ratios, solvents (e.g., ethanol, DMF), and catalysts (e.g., piperidine) improves yields (29–68%) and purity .

Q. What analytical techniques are used to characterize this compound and validate its structure?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR confirm substituent environments (e.g., styryl proton shifts at δ 6.8–8.0 ppm, carbonyl carbons at ~167–170 ppm) .

- Mass spectrometry (EI-MS/HRMS) : Molecular ion peaks (e.g., m/z 455–493 [M+]) validate molecular weight and fragmentation patterns .

- Elemental analysis : Confirms C, H, N composition (e.g., C24H17ClN4O4 for compound 11r) with <0.5% deviation from theoretical values .

Q. What are the primary biological activities associated with this compound?

- Anticancer potential : Quinazolinone derivatives inhibit cancer cell proliferation via kinase inhibition or DNA intercalation. For example, styryl-substituted analogs (e.g., 11k, 11u) show IC50 values in micromolar ranges against breast and lung cancer lines .

- Anti-inflammatory activity : Hybrid pharmacophores (e.g., thioalkylamide-quinazolinone hybrids) exhibit COX-2 selectivity (IC50 = 116.73 mmol/kg) with reduced ulcerogenicity compared to Diclofenac .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -Br, -NO2) enhances anticancer activity, while methoxy groups improve solubility .

- Hybrid pharmacophores : Combining quinazolinone with indole or triazole moieties (e.g., compound 11t) broadens target specificity (e.g., dual kinase/COX-2 inhibition) .

- In silico modeling : Docking studies predict interactions with ATP-binding pockets (e.g., EGFR) or COX-2 catalytic sites to prioritize synthetic targets .

Q. How can conflicting biological data (e.g., variable IC50 values across assays) be resolved?

- Assay standardization : Use consistent cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT vs. SRB assays) to minimize variability .

- Metabolic stability testing : Evaluate compound degradation in microsomal models to distinguish intrinsic activity from artifact .

- Orthogonal validation : Confirm target engagement via Western blot (e.g., p-EGFR suppression) or enzymatic assays (e.g., COX-2 inhibition) .

Q. What strategies are effective in elucidating the mechanism of action for novel derivatives?

- Target profiling : Screen against kinase panels (e.g., 100+ kinases) to identify primary targets (e.g., EGFR, VEGFR2) .

- Transcriptomics : RNA-seq analysis of treated cells reveals pathway enrichment (e.g., apoptosis, cell cycle arrest) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., COX-2) to map binding interactions at Ångström resolution .

Q. How can synthetic challenges (e.g., low yields, by-products) be mitigated during scale-up?

- Reaction optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 43 to 2 hours for compound 11o) .

- Purification techniques : Employ flash chromatography or preparative HPLC with C18 columns to isolate isomers (e.g., E/Z styryl conformers) .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

- Contextual factors : Test compounds in parallel assays (e.g., cancer vs. macrophage models) to assess cell-type specificity .

- Dose-response curves : Compare EC50/IC50 ratios to determine potency thresholds for each activity .

- Off-target screening : Use proteome-wide profiling (e.g., CETSA) to identify unintended targets contributing to divergent results .

Methodological Recommendations

Q. What in vitro and in vivo models are suitable for preclinical evaluation?

- In vitro : 3D tumor spheroids for penetration studies; PBMC assays for immunomodulatory effects .

- In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) for efficacy; carrageenan-induced edema for anti-inflammatory testing .

Q. How can researchers improve the pharmacokinetic profile of this compound?

- Prodrug design : Mask the phenolic -OH group (e.g., acetate prodrugs) to enhance oral bioavailability .

- Nanocarriers : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.